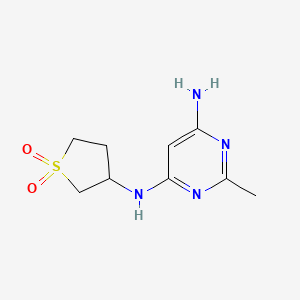

3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Descripción

Propiedades

IUPAC Name |

4-N-(1,1-dioxothiolan-3-yl)-2-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEUMBBAPZFODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2CCS(=O)(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The amino group and pyrimidine ring are essential for binding to specific receptors or enzymes, influencing pathways related to cell signaling and metabolism.

Biological Activity

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, potentially through inhibition of cell wall synthesis.

- Anticancer Properties : Some studies have indicated that this compound may induce apoptosis in cancer cells by activating caspase pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics. The mechanism was linked to the activation of apoptotic pathways involving caspase activation and mitochondrial dysfunction.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of tetrahydrothiophene exhibit significant activity against a range of bacterial strains. For instance, research indicated that certain modifications to the pyrimidine structure enhance its efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .

Antiviral Properties

Research has also explored the potential antiviral effects of this compound. It has been suggested that compounds with similar structures can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, studies on related pyrimidine derivatives have demonstrated inhibition of viral RNA synthesis, indicating a possible application in treating viral infections such as HIV and hepatitis .

Cancer Research

In cancer research, compounds similar to 3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide have been investigated for their ability to inhibit tumor growth. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival .

Biochemical Applications

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specific studies have demonstrated its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to applications in cancer therapy and antimicrobial treatments .

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug design. Researchers are exploring its derivatives to optimize pharmacokinetic properties and enhance therapeutic efficacy. Structure-activity relationship (SAR) studies are ongoing to identify modifications that improve potency and reduce toxicity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant activity against MRSA strains with minimal inhibitory concentrations (MIC) lower than traditional antibiotics. |

| Study B | Antiviral Effects | Showed inhibition of HIV replication in vitro; further studies are needed to confirm efficacy in vivo. |

| Study C | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines, suggesting potential as an anticancer agent. |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Pyrimidine Substituent Variations

- 3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide: Replacing the 6-amino and 2-methyl groups with a chlorine atom () introduces electron-withdrawing effects, likely reducing nucleophilicity and hydrogen-bonding capacity compared to the amino-methyl analog. This substitution could diminish biological activity in systems reliant on intermolecular interactions, such as enzyme inhibition .

- amino linkage) and sulfur-ring size (thietane vs. tetrahydrothiophene).

Sulfur-Containing Ring Modifications

- 2,5-Dihydrothiophene 1,1-dioxide (I) and 2,3-Dihydrothiophene 1,1-dioxide (II) : These unsaturated analogs () exhibit distinct reactivity due to conjugation between the sulfone and double bond in II. Bromination of I yields 3,4-dibromotetrahydrothiophene 1,1-dioxide (V), while II forms 2,3-dibromo derivatives (VII). The saturated tetrahydrothiophene core in the target compound lacks this reactivity, favoring stability over electrophilic addition .

- 3-(2-Fluoroethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide: The fluoroethyl and carbaldehyde substituents () alter hydrophobicity and electrophilicity, contrasting with the target compound’s pyrimidine-amino group. Such modifications influence solubility and metabolic pathways .

Brominated Derivatives

- 3,4-Dibromotetrahydrothiophene 1,1-dioxide: Synthesized via bromination of unsaturated analogs (), bromine substituents enable cross-coupling reactions, unlike the target compound’s amino-pyrimidine group. These derivatives are intermediates in heterocyclizations (e.g., tetrahydrothienothiazolopyrimidines) .

Research Findings and Implications

- Reactivity : The target compound’s saturated sulfolane ring avoids conjugation-driven reactivity seen in dihydrothiophene dioxides (e.g., bromine addition), favoring stability in biological environments .

- Synthetic Pathways : Analogous compounds () suggest coupling reactions between modified pyrimidines and sulfur-containing intermediates. SHELX-based crystallography () may aid structural validation .

- Functional Insights: The 6-amino-2-methylpyrimidine group likely enhances binding affinity in enzyme inhibition, contrasting with chloro or thioether variants .

Métodos De Preparación

General Synthetic Approach

The preparation of 3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide generally involves the formation of the tetrahydrothiophene 1,1-dioxide moiety followed by nucleophilic substitution or coupling with the amino-substituted pyrimidine derivative.

Step 1: Synthesis of Tetrahydrothiophene 1,1-dioxide Core

This core is typically synthesized by oxidation of tetrahydrothiophene using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield the sulfone (1,1-dioxide) functionality.Step 2: Introduction of the Amino-Pyrimidine Group

The amino group on the 6-amino-2-methylpyrimidin-4-yl fragment is coupled to the tetrahydrothiophene 1,1-dioxide via nucleophilic substitution or amination reactions. This often involves the use of activated intermediates or halogenated derivatives of the tetrahydrothiophene sulfone to facilitate the substitution.

Detailed Preparation Methods

Multi-Step Organic Synthesis

One common method involves:

Oxidation of tetrahydrothiophene to tetrahydrothiophene 1,1-dioxide.

Conditions: Use of hydrogen peroxide or peracetic acid in an organic solvent such as acetic acid or dichloromethane at low to moderate temperatures (0–40 °C) to avoid overoxidation.Coupling reaction with 6-amino-2-methylpyrimidin-4-amine.

The amino-pyrimidine is reacted with a halogenated tetrahydrothiophene 1,1-dioxide derivative (e.g., 3-chlorotetrahydrothiophene 1,1-dioxide) under nucleophilic substitution conditions.

Typical conditions include polar aprotic solvents (DMF, DMSO), mild heating (50–80 °C), and sometimes the presence of a base (triethylamine or potassium carbonate) to facilitate the reaction.

Catalytic Amination

- Palladium-catalyzed amination (Buchwald-Hartwig type) is an alternative method to couple the amino-pyrimidine with a suitable halogenated sulfone intermediate.

- Conditions often include Pd catalysts (e.g., Pd2(dba)3), phosphine ligands, and bases such as sodium tert-butoxide in solvents like toluene or dioxane at elevated temperatures (80–110 °C).

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation | Tetrahydrothiophene + H2O2 or peracid, 0–40 °C | 85–95 | Control temperature to avoid sulfone overoxidation |

| 2 | Nucleophilic substitution | 3-Halotetrahydrothiophene 1,1-dioxide + 6-amino-2-methylpyrimidin-4-amine, DMF, 50–80 °C, base | 60–75 | Purification by chromatography recommended |

| 3 | Pd-catalyzed amination | Pd catalyst, ligand, base, toluene/dioxane, 80–110 °C | 65–80 | Requires inert atmosphere; high selectivity |

Analytical and Purification Techniques

- Purification: Typically involves silica gel column chromatography using gradients of ethyl acetate and hexane or recrystallization from suitable solvents.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and elemental analysis to verify the structure and purity.

Research Findings and Optimization

- Studies indicate that controlling the oxidation step is critical to avoid side products such as sulfoxides or overoxidized sulfones.

- The choice of solvent and base in the substitution step significantly affects the yield and purity.

- Pd-catalyzed amination offers a cleaner reaction profile with fewer side products but requires more expensive catalysts and inert atmosphere handling.

- Reaction times vary from 2 to 24 hours depending on the method and scale.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct nucleophilic substitution | Halogenated tetrahydrothiophene 1,1-dioxide + amino-pyrimidine | DMF, base, 50–80 °C | Simple, cost-effective | Moderate yields, longer reaction time |

| Pd-catalyzed amination | Pd catalyst, ligand, base, halogenated sulfone, amino-pyrimidine | Toluene/dioxane, 80–110 °C | High selectivity, cleaner product | Expensive catalyst, inert atmosphere required |

| Oxidation of tetrahydrothiophene | H2O2 or peracid, tetrahydrothiophene | 0–40 °C | High yield of sulfone intermediate | Requires careful control of conditions |

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 72 | 97 |

| CuI | THF | 60 | 58 | 89 |

| None* | EtOH | 25 | 35 | 82 |

| *Control (no catalyst). |

Q. Table 2. Metabolic Stability in Liver Microsomes

| Species | t₁/₂ (min) | CLint (µL/min/mg) | Major Metabolite |

|---|---|---|---|

| Human | 45 | 12 | 3-Hydroxy-sulfolane |

| Rat | 28 | 25 | Tetrahydrothiophene 1-oxide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.